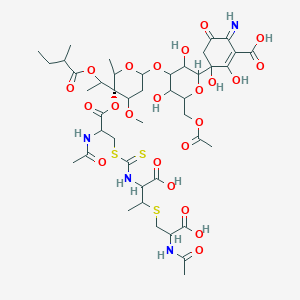

![molecular formula C36H35N5O6 B609886 2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide CAS No. 1192750-33-6](/img/structure/B609886.png)

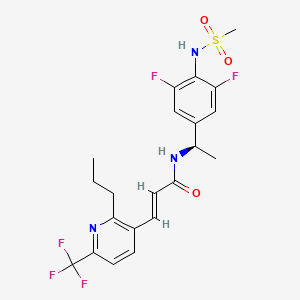

2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PE 154 is a potent fluorescent inhibitor of acetylcholinesterase and butyrylcholinesterase. It is commonly used in histochemical analysis to label β-amyloid plaques, which are associated with Alzheimer’s disease. The compound has shown significant potential in scientific research due to its high affinity and specificity for its targets .

Mechanism of Action

Target of Action

PE 154, also known as Compound 13, is a potent fluorescent inhibitor of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 280 pM and 16 nM, respectively . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system.

Mode of Action

PE 154 interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. Additionally, PE 154 can label β-amyloid plaques in histochemical analysis , which are associated with neurodegenerative diseases like Alzheimer’s.

Biochemical Pathways

The primary biochemical pathway affected by PE 154 is the cholinergic pathway. By inhibiting AChE and BChE, PE 154 affects the metabolism of acetylcholine, leading to its increased concentration. This can affect various downstream effects, such as neuronal signaling and muscle contraction. Furthermore, the ability of PE 154 to label β-amyloid plaques suggests it may also influence pathways related to amyloid metabolism and clearance .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for PE 154 are not readily available, general principles apply. The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters. For instance, PE 154 is soluble in DMSO , which could potentially aid in its absorption and distribution.

Result of Action

The inhibition of AChE and BChE by PE 154 leads to an increase in acetylcholine levels, which can enhance cholinergic signalingAdditionally, the ability of PE 154 to label β-amyloid plaques could make it a valuable tool in the study and potential treatment of Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

PE 154 plays a crucial role in biochemical reactions by inhibiting acetylcholinesterase and butyrylcholinesterase. The compound exhibits strong inhibitory effects with IC50 values of 280 pM for AChE and 16 nM for BChE . These enzymes are essential for the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and various brain functions. By inhibiting these enzymes, PE 154 increases the levels of acetylcholine, which can enhance cholinergic signaling. Additionally, PE 154 can label β-amyloid plaques, making it a valuable tool for studying the pathology of Alzheimer’s disease .

Cellular Effects

PE 154 has significant effects on various types of cells and cellular processes. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase and butyrylcholinesterase, leading to increased acetylcholine levels . This can improve synaptic transmission and potentially ameliorate symptoms of neurodegenerative diseases. Furthermore, PE 154’s ability to label β-amyloid plaques allows for detailed study of amyloid pathology in Alzheimer’s disease models . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating cholinergic activity.

Molecular Mechanism

The molecular mechanism of PE 154 involves its binding interactions with acetylcholinesterase and butyrylcholinesterase. By binding to the active sites of these enzymes, PE 154 inhibits their activity, preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling. Additionally, PE 154’s fluorescent properties allow it to label β-amyloid plaques, providing a visual marker for studying amyloid pathology .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PE 154 can change over time. The compound is stable under specific conditions, but its activity may degrade over extended periods . Long-term studies have shown that PE 154 can maintain its inhibitory effects on acetylcholinesterase and butyrylcholinesterase for several weeks when stored properly. Degradation can occur if the compound is exposed to light or not stored at the recommended temperature . In in vitro and in vivo studies, PE 154 has demonstrated consistent effects on cellular function over time, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of PE 154 vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase and butyrylcholinesterase, leading to increased acetylcholine levels and enhanced cholinergic signaling . At higher doses, PE 154 can exhibit toxic effects, including neurotoxicity and adverse impacts on cellular function . Animal studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity. Therefore, careful dosage optimization is essential for achieving the desired outcomes in research.

Metabolic Pathways

PE 154 is involved in several metabolic pathways, primarily through its interaction with acetylcholinesterase and butyrylcholinesterase . These enzymes play a critical role in the metabolism of acetylcholine, and their inhibition by PE 154 leads to altered metabolic flux and increased acetylcholine levels. Additionally, PE 154 may interact with other metabolic enzymes and cofactors, influencing overall metabolic activity in cells . The compound’s impact on metabolic pathways is an important aspect of its biochemical properties and potential therapeutic applications.

Transport and Distribution

PE 154 is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to reach neuronal tissues and exert its effects on acetylcholinesterase and butyrylcholinesterase . Within cells, PE 154 may interact with transporters and binding proteins that facilitate its localization to specific cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and stability . Understanding the transport and distribution of PE 154 is crucial for optimizing its use in research and potential therapeutic applications.

Subcellular Localization

The subcellular localization of PE 154 is primarily within neuronal cells, where it exerts its inhibitory effects on acetylcholinesterase and butyrylcholinesterase . The compound’s fluorescent properties allow it to be visualized within specific cellular compartments, such as synaptic vesicles and β-amyloid plaques . PE 154 may also undergo post-translational modifications that influence its targeting to specific organelles. The subcellular localization of PE 154 is an important factor in its biochemical activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PE 154 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the necessary substituents. The key steps typically include:

Formation of the core structure: This involves the condensation of appropriate starting materials under controlled conditions.

Functionalization: Introduction of functional groups through reactions such as alkylation, acylation, or amination.

Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of PE 154 follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput purification methods ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

PE 154 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as halides or organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s utility in different applications.

Scientific Research Applications

PE 154 has a wide range of applications in scientific research:

Chemistry: Used as a probe in chemical reactions to study enzyme activity and inhibition.

Biology: Employed in histochemical analysis to label β-amyloid plaques, aiding in Alzheimer’s disease research.

Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases.

Industry: Utilized in the development of diagnostic tools and assays for enzyme activity measurement.

Comparison with Similar Compounds

PE 154 is unique due to its high affinity and specificity for acetylcholinesterase and butyrylcholinesterase. Similar compounds include:

Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.

Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase, similar to PE 154.

Galantamine: A reversible acetylcholinesterase inhibitor with additional nicotinic receptor activity.

Compared to these compounds, PE 154 offers enhanced fluorescent properties, making it particularly useful in histochemical analysis and research applications.

Properties

IUPAC Name |

2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35N5O4/c1-3-40(4-2)24-17-18-27-31(20-24)44-35(43)28(34(27)42)21-36-23-15-13-22(14-16-23)19-32(41)38-39-33-25-9-5-7-11-29(25)37-30-12-8-6-10-26(30)33/h5,7,9,11,13-18,20-21,42H,3-4,6,8,10,12,19H2,1-2H3,(H,37,39)(H,38,41) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKDYQUBLFFWPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)CC(=O)NNC4=C5CCCCC5=NC6=CC=CC=C64)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

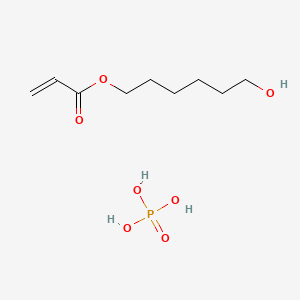

![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)

![3-[(2S,3S,12R,13R)-8-acetyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-18-(2-sulfonatoethylcarbamoyl)-2,3,12,13-tetrahydroporphyrin-22,24-diid-2-yl]propanoate;palladium(2+)](/img/structure/B609822.png)